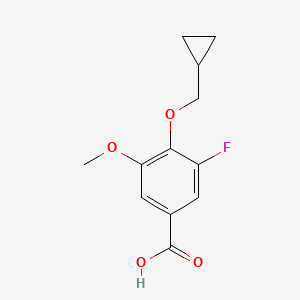
D-xylo-Hexos-5-ulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-xylo-Hexos-5-ulose can be synthesized through the oxidation of D-glucose. One common method involves the use of Gluconobacter species, which oxidize D-glucose to produce 5-keto-D-glucose. The process typically involves the use of membrane-bound dehydrogenases that facilitate the oxidation reaction .
Industrial Production Methods
In industrial settings, the production of 5-keto-D-glucose often involves fermentation processes using genetically modified strains of Gluconobacter oxydans. These strains are engineered to enhance the yield and efficiency of the production process. The fermentation is carried out in bioreactors under controlled conditions to optimize the production of 5-keto-D-glucose .
Análisis De Reacciones Químicas
Types of Reactions
D-xylo-Hexos-5-ulose undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
2,5-Diketo-D-gluconic acid: Formed through further oxidation.
D-gluconic acid: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
D-xylo-Hexos-5-ulose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other valuable compounds such as tartrate.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of vitamin C and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-keto-D-glucose involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for dehydrogenases, which catalyze its oxidation to produce other keto acids. These reactions are crucial in the biosynthesis of important compounds such as vitamin C. The molecular targets include membrane-bound dehydrogenases and other enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5-Keto-D-fructose: Another keto sugar with similar properties and applications.
2-Keto-D-gluconic acid: A related compound that is also produced through the oxidation of D-glucose.
D-gluconic acid: The reduced form of 5-keto-D-glucose.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C6H10O6 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1 |
Clave InChI |
ZAVYLQGLQYIKKF-OTWZMJIISA-N |
SMILES isomérico |
C(C(=O)[C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
C(C(=O)C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)

![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl benzoate](/img/structure/B8528065.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxy-1-propynyl)-,ethyl ester](/img/structure/B8528093.png)
